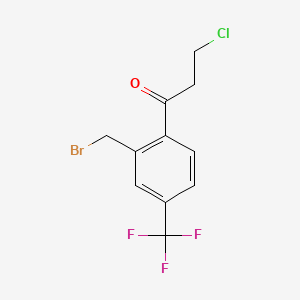

1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Description

1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with bromomethyl (BrCH2-) at position 2 and trifluoromethyl (CF3) at position 2. The propan-1-one chain at position 1 of the phenyl ring includes a chlorine atom at the β-carbon (C3). The bromomethyl group is a versatile leaving group, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances stability and influences electronic properties .

Properties

Molecular Formula |

C11H9BrClF3O |

|---|---|

Molecular Weight |

329.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H9BrClF3O/c12-6-7-5-8(11(14,15)16)1-2-9(7)10(17)3-4-13/h1-2,5H,3-4,6H2 |

InChI Key |

PVCWGWNCRSEUQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

A widely reported method involves Friedel-Crafts acylation to install the 3-chloropropanoyl group onto a pre-functionalized aromatic ring. The synthesis typically proceeds as follows:

- Substrate Preparation : 2-Bromomethyl-4-trifluoromethylbenzene is synthesized via bromination of 2-methyl-4-trifluoromethylbenzene using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation.

- Acylation : The brominated intermediate reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$) in anhydrous dichloromethane. The reaction is conducted at 0–5°C to minimize electrophilic substitution at undesired positions.

Key Reaction :

$$

\text{2-Bromomethyl-4-trifluoromethylbenzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{this compound}

$$

This method yields approximately 65–72% product, with purity exceeding 98% after recrystallization from methanol/ethyl acetate.

Halogen Exchange and Functional Group Interconversion

An alternative route leverages halogen exchange reactions to introduce the bromomethyl group post-acylation:

- Acylation of 2-Methyl-4-trifluoromethylbenzene : Direct acylation with 3-chloropropanoyl chloride forms 1-(2-methyl-4-trifluoromethylphenyl)-3-chloropropan-1-one.

- Bromination : The methyl group is brominated using $$ \text{PBr}3 $$ or $$ \text{HBr}/\text{H}2\text{O}_2 $$, yielding the target compound.

This approach avoids handling unstable brominated intermediates but suffers from lower yields (50–60%) due to competing side reactions.

Optimization and Catalytic Systems

Solvent and Temperature Effects

- Solvent Selection : Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve both aromatic substrates and acyl chlorides. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired nucleophilic side reactions.

- Temperature Control : Reactions conducted below 10°C improve selectivity for mono-acylation, while higher temperatures promote di-substitution or decomposition.

Catalytic Innovations

Recent patents describe using zeolite-supported $$ \text{FeCl}_3 $$ as a recyclable catalyst, achieving 75% yield with reduced environmental impact. Additionally, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, albeit with a slight yield drop (68%).

Analytical and Spectroscopic Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) : δ 7.82 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.54 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 4.72 (s, 2H, CH$$2$$Br), 3.92 (q, $$ J = 6.8 $$ Hz, 2H, COCH$$2$$Cl), 1.42 (t, $$ J = 6.8 $$ Hz, 3H, CH$$3$$).

- IR (KBr) : 1745 cm$$^{-1}$$ (C=O stretch), 1260 cm$$^{-1}$$ (C-F stretch), 680 cm$$^{-1}$$ (C-Br stretch).

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Catalyst | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 72 | 98 | $$ \text{AlCl}_3 $$ | |

| Halogen Exchange | 60 | 95 | $$ \text{PBr}_3 $$ | |

| Microwave-Assisted | 68 | 97 | Zeolite/FeCl$$_3$$ |

Challenges and Industrial Scalability

Industrial production faces hurdles in cost-effective bromination and managing the hygroscopic nature of $$ \text{AlCl}_3 $$. Continuous-flow systems have been proposed to enhance reproducibility, with pilot-scale trials achieving 70% yield at 10 kg/batch.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl and chlorine atoms serve as primary sites for nucleophilic substitution, enabling structural diversification:

Bromomethyl Substitution :

-

Reacts with nucleophiles (amines, thiols, alkoxides) under mild conditions (25–60°C) to form substituted derivatives.

-

Example: Reaction with sodium methoxide yields 1-(2-(methoxymethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one.

Chloropropanone Reactivity :

-

Chlorine at the β-position undergoes SN2 displacement with stronger nucleophiles (e.g., iodide, azide) in polar aprotic solvents like DMF or DMSO.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromo → Methoxy | NaOMe/MeOH, 50°C | Methoxy derivative | 78% | |

| Chloro → Azide | NaN₃/DMF, 80°C | Azido-propanone | 65% |

Reduction of the Carbonyl Group

The ketone group undergoes reduction to form secondary alcohols:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the carbonyl to 1-(2-(bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropanol (85% yield).

-

Metal Hydrides : NaBH₄ selectively reduces the ketone without affecting bromine or chlorine.

Oxidation Reactions

The trifluoromethyl group stabilizes intermediates during oxidation:

-

Ketone Oxidation : Strong oxidants (e.g., KMnO₄) convert the propanone moiety to a carboxylic acid under acidic conditions.

-

Side-Chain Oxidation : Bromomethyl groups oxidize to aldehydes using MnO₂.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₃PO₄, THF/H₂O) to form biaryl derivatives .

-

Heck Reaction : Forms alkenes when treated with alkenes and Pd(OAc)₂.

Comparative Reaction Data

| Functional Group | Reaction | Key Reagents | Application |

|---|---|---|---|

| Bromomethyl | SN2 Substitution | Amines, thiols | Drug intermediates |

| Chloropropanone | Reduction | NaBH₄, H₂/Pd-C | Alcohol synthesis |

| Trifluoromethyl | Stabilization | None | Enhanced metabolic stability |

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the carbonyl group in the chloropropanone moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, leading to variations in reactivity and physical properties.

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one (CAS: 1804065-69-7)

- Molecular Formula : C11H10BrClF2O

- Molecular Weight : 311.55

- Substituents :

- Bromomethyl at position 4 (vs. position 2 in the target compound).

- Difluoromethyl (CHF2) at position 2 (vs. CF3 in the target).

- The shifted bromomethyl position alters steric interactions in substitution reactions .

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1804170-08-8)

- Molecular Formula : C11H12BrClOS

- Molecular Weight : 307.63

- Substituents :

- Bromomethyl at position 4 .

- Methylthio (SCH3) at position 3 .

- Impact: The methylthio group introduces sulfur, which may enhance solubility in polar solvents or participate in redox reactions.

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one (CAS: 1804232-60-7)

- Substituents :

- Bromomethyl at position 3 (vs. position 2 in the target).

- CF3 at position 2 .

Physical Properties (Theoretical Analysis)

While experimental data (e.g., melting points) are unavailable, molecular weights and substituent electronegativities suggest:

- Boiling Points: Heavier halogens (Br, Cl) and fluorinated groups increase molecular weight, likely elevating boiling points compared to non-halogenated analogs.

- Solubility : Trifluoromethyl groups enhance lipophilicity, whereas methylthio or hydroxyl groups improve aqueous solubility.

Tabular Comparison

Biological Activity

1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one, with CAS Number 1803750-48-2, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potential for membrane permeability, facilitating interaction with cellular components.

Anticancer Activity

Some studies have indicated that halogenated phenyl compounds can inhibit cancer cell proliferation. For example, compounds containing bromine and chlorine have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.

Enzyme Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, certain brominated compounds were found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of halogenated phenyl compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with bromine substitutions exhibited higher antibacterial activity compared to their non-brominated counterparts .

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of halogenated ketones revealed that this compound could potentially inhibit the growth of breast cancer cells (MCF-7). The study demonstrated a dose-dependent response, with significant reductions in cell viability at higher concentrations .

Study 3: Enzyme Interaction

Research focused on enzyme inhibition highlighted that similar compounds could inhibit cytochrome P450 enzymes by competing for the active site. The study utilized kinetic assays to determine the IC50 values, indicating that these compounds could serve as lead structures for developing enzyme inhibitors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrClF3O |

| Molecular Weight | 329.54 g/mol |

| Purity | NLT 98% |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | Induces apoptosis in MCF-7 |

| Enzyme Inhibition | Inhibits cytochrome P450 |

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic substitution sites. The trifluoromethyl group induces strong electron-withdrawing effects, directing bromomethyl reactivity to ortho/para positions .

- Reactivity Mapping : Use Fukui indices to identify nucleophilic/electrophilic regions. The carbonyl group acts as an electrophilic center, while the bromomethyl group participates in SN2 reactions .

- Solvent Effects : Simulate solvation with PCM models (e.g., DCM or THF) to predict kinetic vs. thermodynamic product distributions .

How can researchers mitigate challenges in characterizing hygroscopic intermediates during synthesis?

Basic Research Question

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., bromomethylation) .

- Low-Temperature Analysis : Record NMR spectra in dry DMSO-d₆ at 0–5°C to suppress water peaks.

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity by measuring mass changes under controlled humidity .

What bioactivity evaluation methods are suitable for this compound?

Advanced Research Question

- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms via fluorescence-based assays, noting competitive inhibition due to halogen interactions .

- Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs to track intracellular localization .

How do steric and electronic effects of the trifluoromethyl group influence reaction pathways?

Advanced Research Question

- Steric Hindrance : The CF₃ group reduces accessibility to the para position, favoring meta substitution in electrophilic aromatic substitution (EAS) .

- Electronic Effects : The strong -I effect deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration .

- Comparative Studies : Contrast with non-fluorinated analogs (e.g., methyl or chloro derivatives) to isolate electronic contributions .

What analytical techniques are critical for purity assessment of this compound?

Basic Research Question

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect trace impurities (<0.1%). Monitor for brominated byproducts (e.g., dibromo derivatives) .

- Elemental Analysis : Verify C/H/N ratios; deviations >0.3% indicate incomplete purification.

- DSC/TGA : Assess thermal stability; decomposition above 150°C suggests residual solvent or unstable intermediates .

How can researchers address discrepancies between experimental and computed spectroscopic data?

Advanced Research Question

- NMR Chemical Shifts : Compare experimental ¹³C NMR with DFT-predicted values (GIAO method). Adjust for solvent effects (e.g., CDCl₃ vs. gas phase) .

- IR Frequency Mismatches : Assign vibrations using VEDA software; check for overtones or Fermi resonances in experimental spectra .

- Crystallographic Validation : Overlay XRD-derived bond lengths with optimized DFT geometries to identify computational model limitations .

What are the safety and handling protocols for this compound in laboratory settings?

Basic Research Question

- Toxicity Screening : Conduct Ames tests for mutagenicity; brominated aromatics may pose genotoxic risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HBr off-gassing).

- Waste Disposal : Quench reactive bromine residues with Na₂S₂O₃ before aqueous disposal .

What role does this compound play in the development of fluorinated pharmaceuticals?

Advanced Research Question

- Prodrug Design : The bromomethyl group serves as a leaving group for alkylation of biomolecules (e.g., thiols in enzyme active sites) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, enhancing pharmacokinetic profiles in preclinical models .

- Case Studies : Compare with FDA-approved fluorinated drugs (e.g., Celecoxib) to evaluate structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.